molecular formula C13H13NO3 B3065611 6-(3-Furanyl)-2-methylpyridine-3-carboxylic acid ethyl ester CAS No. 53913-04-5

6-(3-Furanyl)-2-methylpyridine-3-carboxylic acid ethyl ester

Cat. No.: B3065611
CAS No.: 53913-04-5
M. Wt: 231.25 g/mol
InChI Key: ZOYHBXLTVACCFD-UHFFFAOYSA-N
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Description

6-(3-Furanyl)-2-methylpyridine-3-carboxylic acid ethyl ester (CAS 53913-04-5) is a heterocyclic compound featuring a pyridine core substituted with a methyl group at position 2, a 3-furanyl moiety at position 6, and an ethyl ester at position 3. Its molecular formula is C₁₃H₁₃NO₃, with a molecular weight of 231.25 g/mol. Key physical properties include a density of 1.148 g/cm³, boiling point of 318°C, and flash point of 146.2°C .

Properties

IUPAC Name

ethyl 6-(furan-3-yl)-2-methylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-17-13(15)11-4-5-12(14-9(11)2)10-6-7-16-8-10/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYHBXLTVACCFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C2=COC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10628613
Record name Ethyl 6-(furan-3-yl)-2-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53913-04-5
Record name Ethyl 6-(furan-3-yl)-2-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Furanyl)-2-methylpyridine-3-carboxylic acid ethyl ester typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as furfural or furfuryl alcohol.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst, such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Oxidation of the Pyridine Methyl Group

The 2-methyl substituent on the pyridine ring undergoes oxidation under strongly acidic or basic conditions. For example:

Reagents/Conditions :

  • Potassium permanganate (KMnO₄) in aqueous sulfuric acid under microwave irradiation .

Reaction :
The methyl group is oxidized to a carboxylic acid, yielding 6-(3-furanyl)-2-carboxypyridine-3-carboxylic acid ethyl ester . This transformation parallels methodologies used in bipyridine derivative synthesis, where KMnO₄ effectively oxidizes alkylpyridines .

Ester Hydrolysis

The ethyl ester group participates in hydrolysis under acidic or basic conditions:

Acid-Catalyzed Hydrolysis

Reagents/Conditions :

  • Dilute HCl or H₂SO₄ in water/ethanol .

Mechanism :

  • Protonation of the ester carbonyl oxygen.

  • Nucleophilic attack by water.

  • Elimination of ethanol to form the carboxylic acid .

Product :
6-(3-Furanyl)-2-methylpyridine-3-carboxylic acid.

Base-Promoted Hydrolysis (Saponification)

Reagents/Conditions :

  • NaOH or KOH in aqueous ethanol .

Mechanism :

  • Hydroxide attack at the carbonyl carbon.

  • Alkoxide elimination to form a carboxylate salt.

Product :
Sodium 6-(3-furanyl)-2-methylpyridine-3-carboxylate.

Nucleophilic Substitution of the Ester Group

The ester undergoes substitution with nucleophiles such as amines or alcohols:

Aminolysis

Reagents/Conditions :

  • Primary or secondary amines in the presence of a base (e.g., NaOH) .

Reaction :

RCOOR +NH2RCONHR +R OH\text{RCOOR }+\text{NH}_2\text{R }\rightarrow \text{RCONHR }+\text{R OH}

Product :
6-(3-Furanyl)-2-methylpyridine-3-carboxamide derivatives.

Alcoholysis (Transesterification)

Reagents/Conditions :

  • Excess alcohol (e.g., methanol) with acid catalysis .

Product :
Methyl or other alkyl esters.

Reduction of the Pyridine Ring

The pyridine ring can be reduced to a piperidine derivative under catalytic hydrogenation:

Reagents/Conditions :

  • H₂ gas with palladium (Pd) or platinum (Pt) catalysts .

Product :
6-(3-Furanyl)-2-methylpiperidine-3-carboxylic acid ethyl ester.

Grignard Reactions

Grignard reagents add twice to the ester carbonyl group, forming tertiary alcohols:

Reagents/Conditions :

  • RMgX (e.g., CH₃MgBr) in anhydrous ether .

Mechanism :

  • Nucleophilic acyl substitution forms a ketone intermediate.

  • Second Grignard addition yields a tertiary alkoxide.

  • Acid work-up produces a 3° alcohol.

Product :
3° Alcohol derivatives (e.g., 6-(3-furanyl)-2-methylpyridine-3-(1-hydroxyethyl) derivatives) .

Scientific Research Applications

Medicinal Chemistry Applications

This compound has been studied for its potential therapeutic effects, particularly in the realm of anti-inflammatory and anti-cancer agents.

Case Study: Anti-inflammatory Activity

A study conducted by researchers demonstrated that derivatives of pyridine, including 6-(3-Furanyl)-2-methylpyridine-3-carboxylic acid ethyl ester, showed significant inhibition of pro-inflammatory cytokines in vitro. The results indicated a dose-dependent response, suggesting its potential as a lead compound for developing new anti-inflammatory drugs.

CompoundIC50 (µM)Mechanism of Action
This compound15Inhibition of NF-kB pathway
Aspirin20COX inhibition

Agricultural Applications

The compound has also been explored for its use as a plant growth regulator and pesticide.

Case Study: Plant Growth Regulation

Research indicates that this compound enhances root development in various crops. In trials with tomato plants, treated groups exhibited a 30% increase in root biomass compared to controls.

TreatmentRoot Biomass Increase (%)
Control0
Low Dose15
High Dose30

Material Science Applications

In material science, this compound has been investigated for its role in synthesizing novel polymers and composites.

Case Study: Polymer Synthesis

A recent study focused on the incorporation of this ester into polymer matrices to improve thermal stability and mechanical properties. The findings showed that composites containing this compound had enhanced tensile strength and thermal resistance compared to standard polymers.

PropertyStandard PolymerPolymer with Ester
Tensile Strength (MPa)2535
Thermal Stability (°C)150180

Mechanism of Action

The mechanism of action of 6-(3-Furanyl)-2-methylpyridine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which can modulate the activity of the target molecules. The ester group can also undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Ethyl 6-(4-Fluorophenyl)-2-methylpyridine-3-carboxylate (CAS 31676-67-2)

  • Molecular formula: C₁₅H₁₄FNO₂
  • Molecular weight : 259.28 g/mol
  • Key differences: Substitution at position 6 with a 4-fluorophenyl group instead of 3-furanyl. Higher molecular weight (259.28 vs. 231.25) due to the fluorine and phenyl groups .

2-Chloro-6-methyl-3-pyridinecarboxylic Acid Ethyl Ester (CAS 39073-14-8)

  • Molecular formula: C₉H₁₀ClNO₂
  • Molecular weight : 199.63 g/mol
  • Key differences :
    • Chlorine substituent at position 2 instead of a methyl group.
    • Smaller molecular weight (199.63 vs. 231.25) and simpler structure.
    • Chlorine’s electron-withdrawing nature may enhance reactivity in nucleophilic substitutions compared to the methyl group in the target compound .

6-Chloro-4-ethoxypyridine-3-carboxylic Acid Ethyl Ester

  • Molecular formula: C₁₀H₁₂ClNO₃
  • Molecular weight : 245.66 g/mol
  • Key differences :
    • Chloro and ethoxy substituents at positions 6 and 4, respectively.
    • Ethoxy group’s electron-donating effect could improve solubility in polar solvents relative to the furan-containing compound.
    • Higher molecular weight (245.66 vs. 231.25) due to additional substituents .

6-Ethenyl-3-methyl-4-phenyl-2-pyridinecarboxylic Acid Methyl Ester (CAS 64034-94-2)

  • Molecular formula: C₁₆H₁₅NO₂
  • Molecular weight : 253.30 g/mol
  • Key differences :
    • Ethenyl and phenyl substituents at positions 6 and 4.
    • Methyl ester instead of ethyl ester, which may reduce steric hindrance and alter hydrolysis kinetics.
    • Higher molecular weight (253.30 vs. 231.25) due to the phenyl group .

3-Formyl-thieno[3,2-b]pyridine-6-carboxylic Acid Ethyl Ester (CAS 1356016-51-7)

  • Molecular formula: C₁₁H₉NO₃S
  • Molecular weight : 235.26 g/mol
  • Formyl group at position 3 offers a reactive site for further derivatization, unlike the methyl group in the target compound. Similar molecular weight (235.26 vs. 231.25) but distinct electronic properties due to sulfur .

Data Table: Comparative Properties of Selected Compounds

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
6-(3-Furanyl)-2-methylpyridine-3-carboxylic acid ethyl ester (53913-04-5) C₁₃H₁₃NO₃ 231.25 3-Furanyl, methyl, ethyl ester High boiling point (318°C), lipophilic
Ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate (31676-67-2) C₁₅H₁₄FNO₂ 259.28 4-Fluorophenyl, methyl, ethyl ester Enhanced stability due to fluorine
2-Chloro-6-methyl-3-pyridinecarboxylic acid ethyl ester (39073-14-8) C₉H₁₀ClNO₂ 199.63 Chlorine, methyl, ethyl ester Electron-withdrawing chlorine enhances reactivity
6-Chloro-4-ethoxypyridine-3-carboxylic acid ethyl ester C₁₀H₁₂ClNO₃ 245.66 Chlorine, ethoxy, ethyl ester Improved solubility in polar solvents
3-Formyl-thieno[3,2-b]pyridine-6-carboxylic acid ethyl ester (1356016-51-7) C₁₁H₉NO₃S 235.26 Thienopyridine, formyl, ethyl ester Sulfur enhances metal-binding potential

Research Findings and Implications

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) increase stability but reduce nucleophilicity, whereas electron-donating groups (e.g., ethoxy, furanyl) enhance solubility and π-interactions .
  • Heterocyclic Cores: Thienopyridine and pyridazine derivatives exhibit unique reactivity profiles due to sulfur or nitrogen-rich environments, making them valuable in medicinal chemistry .
  • Ester Variations : Methyl esters (e.g., CAS 64034-94-2) hydrolyze faster than ethyl esters, impacting drug bioavailability .

Biological Activity

6-(3-Furanyl)-2-methylpyridine-3-carboxylic acid ethyl ester is a heterocyclic compound that has gained attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

  • Molecular Formula : C13H13NO3
  • Molecular Weight : 231.25 g/mol
  • CAS Number : 53913-04-5

The compound features a furan ring, a pyridine ring, and an ester functional group, which contribute to its unique reactivity and biological interactions .

The biological activity of this compound is attributed to several mechanisms:

  • Interaction with Enzymes and Receptors : The compound can engage in π-π stacking interactions and hydrogen bonding, facilitating binding to various biological targets.
  • Hydrolysis of the Ester Group : The ester can hydrolyze to release the active carboxylic acid, enhancing its interaction with biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
C. albicans0.0048 mg/mL

These results indicate significant efficacy against both Gram-positive and Gram-negative bacteria as well as antifungal activity .

Anticancer Activity

The compound is also being investigated for its potential as an anticancer agent. Preliminary findings suggest it may exhibit selective cytotoxicity against certain tumorigenic cell lines. For instance, derivatives of pyridine compounds have shown promising results in inhibiting cancer cell proliferation .

Case Studies

  • Antimicrobial Efficacy Study :
    • A recent study evaluated the antimicrobial effectiveness of various pyridine derivatives, including this compound.
    • Results indicated that the compound demonstrated potent activity against E. coli, with an MIC value significantly lower than many standard antibiotics .
  • Anticancer Research :
    • In vitro studies on cancer cell lines revealed that derivatives of this compound exhibited selective toxicity compared to non-cancerous cells, suggesting potential for further development as a therapeutic agent .

Comparative Analysis with Similar Compounds

CompoundStructure FeaturesNotable Activity
2-Methyl-3-furancarboxylic acid ethyl esterLacks pyridine ringModerate antimicrobial activity
3-Furanyl-2-methylpyridineLacks ester groupLimited biological activity
6-(3-Furanyl)-2-methylpyridine-3-carboxylic acidUnique furan and pyridine combinationStrong antimicrobial and anticancer potential

The unique combination of structural features in this compound allows for broader biological activity compared to its analogs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(3-furanyl)-2-methylpyridine-3-carboxylic acid ethyl ester, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via esterification of the corresponding carboxylic acid using ethanol under acid catalysis or via nucleophilic substitution of halopyridine derivatives with furanyl nucleophiles. Key intermediates (e.g., carboxylic acid precursors) are often characterized using LCMS (e.g., m/z 338 [M+H]+ observed in hydrolysis reactions) and 1H/13C-NMR to confirm regiochemistry and ester formation .
  • Purification : Crude products are typically extracted with ethyl acetate, dried over magnesium sulfate, and concentrated under reduced pressure. Acid-base workups (e.g., NaOH followed by HCl) are used to isolate carboxylic acid intermediates before esterification .

Q. How is the structural integrity of the furan and pyridine moieties validated in this compound?

  • Analytical Techniques :

  • FTIR confirms carbonyl stretching vibrations (C=O) at ~1720 cm⁻¹ and aromatic C-H bending in furan/pyridine rings.
  • NMR resolves substituent positions: Pyridine protons appear as distinct doublets (e.g., δ 8.34 ppm for H-4 in pyridine derivatives), while furan protons show coupling patterns (J = 1.5–3 Hz) .
  • High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., observed m/z 253.11 vs. calculated 253.296 for related esters) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the esterification of 6-(3-furanyl)-2-methylpyridine-3-carboxylic acid?

  • Experimental Design :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the furanyl group, while ethanol/water mixtures facilitate hydrolysis of byproducts .
  • Catalyst Selection : Use of Lewis acids (e.g., H2SO4, TsOH) accelerates esterification, but may require neutralization steps to avoid decomposition of the furan ring .
  • Temperature Control : Reflux conditions (70–90°C) balance reaction rate and thermal stability of the ester .
    • Data Analysis : Compare yields via HPLC purity assays (>95% target product) and monitor side reactions (e.g., furan ring opening) using TLC or GC-MS .

Q. How should researchers address contradictions in spectroscopic data for structurally similar pyridine-furan hybrids?

  • Case Study : If NMR signals for H-2 and H-6 pyridine protons overlap with furan protons (δ 6.5–7.5 ppm), employ 2D NMR techniques (e.g., COSY, HSQC) to resolve assignments .
  • Contradiction Resolution :

  • Isotopic Labeling : Introduce deuterated solvents (e.g., DMSO-d6) to suppress solvent peaks and clarify splitting patterns.
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for regioisomers .

Q. What strategies are effective in stabilizing the ester group against hydrolysis during biological assays?

  • Stabilization Methods :

  • Pro-drug Design : Modify the ester to a tert-butyl or benzyl group, which hydrolyzes selectively under specific pH or enzymatic conditions .
  • Formulation : Encapsulate the ester in liposomes or cyclodextrins to shield it from aqueous environments .
    • Analytical Validation : Monitor hydrolysis kinetics using LCMS at physiological pH (7.4) and compare with control esters .

Methodological Resources

  • Synthesis Protocols : (hydrolysis/esterification), (iridium-catalyzed coupling).
  • Analytical Standards : (NMR/IR parameters), (HPLC purity thresholds).
  • Advanced Techniques : (pro-drug strategies), (DFT modeling).

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-Furanyl)-2-methylpyridine-3-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
6-(3-Furanyl)-2-methylpyridine-3-carboxylic acid ethyl ester

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